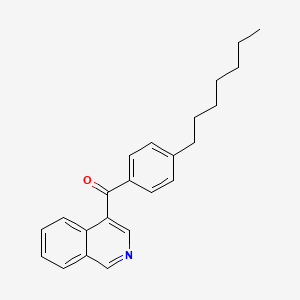

4-(4-Heptylbenzoyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-heptylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)22-17-24-16-20-10-7-8-11-21(20)22/h7-8,10-17H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGCCVYUGWIKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270055 | |

| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-78-3 | |

| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Heptylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 4 Heptylbenzoyl Isoquinoline Derivatives

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In the case of isoquinoline, the reaction's outcome is dictated by the electron-donating or withdrawing nature of its substituents and the inherent electronic distribution of the fused ring system.

Regioselectivity and Electronic Effects in Electrophilic Attack

The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits distinct reactivity in its two constituent rings. The benzene ring (carbocycle) is generally more susceptible to electrophilic attack than the pyridine ring (heterocycle) due to its higher electron density. quimicaorganica.org The nitrogen atom in the pyridine ring deactivates this ring towards electrophiles.

Electrophilic substitution on the unsubstituted isoquinoline molecule preferentially occurs at the C5 and C8 positions of the benzene ring. quimicaorganica.org This regioselectivity can be explained by examining the stability of the Wheland intermediates (also known as arenium ions) formed during the reaction. Attack at C5 or C8 results in a resonance-stabilized intermediate where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, attack at C6 or C7 leads to a less stable intermediate with only one such contributing structure. quimicaorganica.org

Influence of the 4-(4-Heptylbenzoyl) Substituent on Reactivity

The presence of a 4-(4-heptylbenzoyl) group at the C4 position significantly influences the reactivity of the isoquinoline core. The benzoyl group is an electron-withdrawing group, which further deactivates the isoquinoline system towards electrophilic attack. This deactivation primarily affects the pyridine ring, making the benzene ring even more the preferred site for substitution.

Nucleophilic Substitution Pathways of Substituted Isoquinolines

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pub These groups render the aromatic ring electrophilic and susceptible to attack by nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

For isoquinoline derivatives, the presence of electron-withdrawing substituents is crucial for nucleophilic aromatic substitution to occur. pressbooks.pub The position of these substituents is also critical; ortho and para positions relative to the leaving group are more effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance, thus accelerating the reaction. youtube.com

In the context of 4-(4-heptylbenzoyl)isoquinoline, the electron-withdrawing benzoyl group at C4 would activate the isoquinoline ring towards nucleophilic attack. While the heptyl group is electron-donating, its effect is likely outweighed by the strong withdrawing nature of the carbonyl group. Nucleophilic attack could potentially occur at positions ortho or para to the activating group, displacing a suitable leaving group if one were present on the ring. For instance, a halogenated derivative of this compound could undergo nucleophilic substitution.

Oxidation and Reduction Processes

The oxidation and reduction of the isoquinoline ring system can lead to a variety of products, depending on the reagents and reaction conditions.

Oxidation: The isoquinoline ring is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions, ring cleavage can occur, leading to degradation products. pharmaguideline.com However, the nitrogen atom can be oxidized to form an N-oxide using reagents like hydrogen peroxide or peracids. quimicaorganica.org These N-oxides can be useful intermediates in further functionalization reactions.

Reduction: Isoquinoline can be reduced to form various dihydro- and tetrahydroisoquinoline derivatives depending on the reducing agent used. pharmaguideline.com For example, catalytic hydrogenation can lead to the saturation of the heterocyclic ring. The specific products obtained from the reduction of this compound would depend on the chemoselectivity of the reducing agent, which could potentially also reduce the ketone functionality of the benzoyl group.

Reactions with Lewis Acids and Bases

As a weak base (pKa of 5.14), isoquinoline readily reacts with strong acids to form salts. wikipedia.org The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile and a ligand, forming adducts with Lewis acids such as boron trifluoride (BF3). quimicaorganica.orgwikipedia.orgtutorsglobe.com This interaction with Lewis acids can be a key step in various synthetic transformations, including certain cyclization reactions used to synthesize isoquinoline derivatives. pharmaguideline.comwikipedia.orgyoutube.com

The this compound, being a derivative of isoquinoline, would be expected to exhibit similar basic properties and form complexes with Lewis acids at the nitrogen atom. The electronic nature of the 4-substituent can influence the basicity of the nitrogen atom; electron-withdrawing groups generally decrease basicity. quimicaorganica.org

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of reactions involving isoquinoline derivatives are often complex and have been the subject of numerous studies. For instance, the synthesis of substituted isoquinolines can proceed through various pathways, including electrophilic cyclizations and formal [4+2] cycloadditions. nih.gov

A recently developed method for the C-4 alkylation of isoquinolines involves a temporary dearomatization strategy. In this process, isoquinoline reacts with benzoic acid at the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate. This intermediate then acts as a nucleophile, reacting with an electrophile like a vinyl ketone. Subsequent elimination of benzoic acid restores the aromaticity and yields the 4-substituted isoquinoline. nih.gov This mechanism highlights the dynamic nature of the isoquinoline ring system and its ability to undergo dearomatization-aromatization sequences to achieve functionalization at otherwise less reactive positions.

Further mechanistic investigations into the reactions of this compound would be valuable for understanding the intricate interplay of electronic and steric effects in directing chemical reactivity.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific databases and literature, no specific experimental or theoretical spectroscopic data could be located for the chemical compound This compound .

This includes a lack of information regarding its:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H or ¹³C NMR spectra, nor any 2D NMR correlation data (COSY, HSQC, HMBC), were found.

Vibrational Spectroscopy: No Infrared (IR) or Raman spectra are available to characterize its functional groups.

Mass Spectrometry: No high-resolution mass spectrometry (HRMS) data for molecular weight determination or tandem mass spectrometry (MS/MS) data for fragmentation analysis could be retrieved.

The absence of this information prevents the creation of a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound as outlined in the initial request. This suggests that the compound may be novel, not yet synthesized, or that its characterization data has not been published in accessible sources.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Heptylbenzoyl Isoquinoline

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

The electronic absorption and emission properties of a molecule are determined by the transitions of electrons between different energy levels upon absorbing or releasing energy, typically in the form of ultraviolet or visible light. For a compound like 4-(4-Heptylbenzoyl)isoquinoline, one would expect its UV-Vis spectrum to be influenced by the chromophores present: the isoquinoline (B145761) ring system, the benzoyl group, and the heptyl chain.

The isoquinoline core itself exhibits characteristic π → π* and n → π* transitions. The benzoyl group, with its carbonyl and phenyl moieties, would introduce additional electronic transitions and likely cause a shift in the absorption maxima (λmax) compared to unsubstituted isoquinoline. The long alkyl heptyl chain, while not a chromophore itself, could have subtle effects on the molecule's conformation and solvation, which might indirectly influence the electronic spectra.

Fluorescence spectroscopy would provide insights into the molecule's ability to emit light after excitation. The fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) would be key parameters to determine its potential as a fluorophore. These properties are highly sensitive to the molecular structure and the local environment.

Without experimental data, any discussion of the specific electronic transitions of this compound remains speculative. A comprehensive study would involve dissolving the compound in various solvents to observe any solvatochromic shifts, which can provide information about the nature of the electronic transitions and the polarity of the excited state.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information about its molecular architecture.

Key parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between them, confirming the connectivity and geometry of the molecule.

Torsional Angles: These describe the rotation around single bonds and would reveal the conformation of the molecule in the solid state, particularly the relative orientation of the isoquinoline and benzoyl rings, and the conformation of the flexible heptyl chain.

Intermolecular Interactions: The analysis would reveal any hydrogen bonds, π-π stacking, or van der Waals interactions that govern how the molecules pack together in the crystal lattice.

This information is crucial for understanding the structure-property relationships of the compound. For instance, the solid-state packing can influence its physical properties such as melting point and solubility, as well as its photophysical properties in the solid state.

In the absence of published crystallographic data for this compound, it is not possible to provide a detailed description of its solid-state molecular architecture.

Computational and Theoretical Studies on 4 4 Heptylbenzoyl Isoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used method for calculating the optimized geometry and electronic properties of molecules. mdpi.com For 4-(4-Heptylbenzoyl)isoquinoline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine its most stable three-dimensional conformation. researchgate.netnih.gov The optimization process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further computational analyses. nih.gov

The calculated total energy of the molecule is also a crucial parameter. By comparing the energies of different possible conformers (e.g., rotational isomers around the benzoyl-isoquinoline bond), the most energetically favorable structure can be identified. Furthermore, DFT can be used to compute various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are important for understanding the stability and reactivity of the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.23 Å |

| Bond Length (C-C, benzoyl-isoquinoline) | ~1.50 Å |

| Dihedral Angle (Isoquinoline-Benzoyl) | ~45-60° |

Note: The values in this table are hypothetical and represent typical ranges for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would reveal the distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the electron-rich isoquinoline (B145761) ring system, while the LUMO might be distributed over the benzoyl group and the isoquinoline core. The heptyl chain is less likely to contribute significantly to the frontier orbitals.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

Note: These energy values are hypothetical and based on typical ranges for similar aromatic ketones.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations could be performed in various environments, such as in a vacuum, in an aqueous solution, or embedded in a lipid bilayer to mimic a cell membrane. These simulations would reveal the flexibility of the heptyl chain and the rotational freedom around the single bonds connecting the different ring systems. This conformational sampling is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and its surrounding environment. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. researchgate.netnih.gov

The process involves placing the ligand in the binding site of the target and evaluating different binding poses based on a scoring function that estimates the binding energy. scispace.com For this compound, potential protein targets could be identified based on the activities of similar compounds. The docking results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the interactions between the ligand and the amino acid residues in the binding site. These interactions could include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase X | -8.5 to -10.0 | Leu, Val, Phe, Tyr |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally determined biological activity. pensoft.net

For this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known biological activities against a specific target. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the activity of new compounds. nih.gov While a single molecule cannot be used to build a QSAR model, its properties can be used to predict its activity based on an existing model for its chemical class. This approach can be valuable for prioritizing compounds for synthesis and biological testing.

In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold

The this compound structure can serve as a scaffold for in silico screening and virtual ligand design. mdpi.com Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target. mdpi.com By using the this compound scaffold as a query, it is possible to identify other commercially available or synthetically accessible compounds with similar structural features that may also be active.

Furthermore, the scaffold can be used as a starting point for the rational design of new ligands with improved properties. mdpi.com By making modifications to the scaffold, such as changing the length of the alkyl chain, introducing different substituents on the aromatic rings, or altering the linker between the isoquinoline and benzoyl moieties, it is possible to explore the structure-activity relationship and design new molecules with enhanced potency and selectivity. This process is often guided by the insights gained from molecular docking and QSAR studies.

Biological Activities and Mechanistic Pathways of 4 4 Heptylbenzoyl Isoquinoline Analogues

Anticancer and Antitumor Activities of Isoquinoline (B145761) Derivatives

Isoquinoline derivatives have emerged as a significant class of compounds with noteworthy anticancer and antitumor properties. semanticscholar.orgnih.gov Research has demonstrated that both naturally occurring isoquinoline alkaloids and synthetically derived compounds can effectively induce cell death in a variety of cancer cell lines. nih.govresearchgate.net These compounds are being investigated for their potential to complement existing chemotherapy regimens. nih.gov The anticancer effects of isoquinoline derivatives are multifaceted, often involving the modulation of fundamental cellular processes that lead to cell cycle arrest, apoptosis, and autophagy. nih.govresearchgate.net

Modulation of Cell Proliferation and Apoptosis Induction

A primary mechanism through which isoquinoline derivatives exert their anticancer effects is by inhibiting cell proliferation and inducing programmed cell death, or apoptosis. nih.gov For instance, two synthetic isoquinoline derivatives, designated as B01002 and C26001, have demonstrated significant antiproliferative and proapoptotic activity in SKOV3 ovarian cancer cells. nih.gov In vivo studies using xenograft mouse models confirmed these findings, showing that both compounds inhibited tumor growth, with tumor growth inhibition (TGI) rates of 99.53% for B01002 and 84.23% for C26001. nih.gov Analysis of the resected tumors revealed a significant reduction in the proliferation marker Ki-67 and an increase in apoptosis, as confirmed by TUNEL assays. nih.gov

The induction of apoptosis is a key strategy for anticancer therapies. nih.gov Several isoquinoline alkaloids have been shown to be potent inducers of apoptosis in various cancer cell lines, including human promyelotic HL-60 cells. nih.gov The process is often mediated through the activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis. nih.govnih.gov For example, treatment with compounds B01002 and C26001 led to the activation of caspase-3 and the cleavage of PARP (poly(ADP-ribose) polymerase) in tumor tissues, which are hallmark events of apoptosis. nih.gov Similarly, a series of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones (naphthalimides) were found to induce caspase-mediated apoptosis in MOLT-4 human leukemia cells. nih.gov

Identification of Molecular Targets and Signaling Pathways

The anticancer activity of isoquinoline derivatives is attributed to their interaction with various molecular targets and the subsequent perturbation of key signaling pathways. nih.govresearchgate.net These interactions can range from binding to nucleic acids and proteins to inhibiting crucial enzymes involved in cancer cell survival and proliferation. nih.govresearchgate.net

One of the well-documented molecular targets for isoquinoline alkaloids is the microtubule network . nih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. nih.govnih.gov Compounds like sanguinarine (B192314) and noscapine (B1679977) have been shown to bind to tubulin, the building block of microtubules, causing depolymerization and cell cycle arrest. nih.gov

Another critical target is the family of Inhibitor of Apoptosis Proteins (IAPs) . nih.gov IAPs are often overexpressed in cancer cells, allowing them to evade apoptosis. nih.gov The isoquinoline derivatives B01002 and C26001 were found to downregulate IAP proteins, including XIAP, cIAP-1, and survivin, at the protein level in tumor tissues. nih.gov This downregulation promotes apoptosis by removing the brakes on the caspase cascade. nih.gov

DNA topoisomerases , enzymes that regulate the topology of DNA, are also key targets for some isoquinoline derivatives. nih.govnih.gov For example, the protoberberine alkaloid berberrubine (B190655) induces cleavage of DNA mediated by topoisomerase II. nih.gov By targeting these enzymes, the compounds can interfere with DNA replication and transcription, ultimately leading to cell death. semanticscholar.org

Furthermore, isoquinoline derivatives can modulate various protein kinases that are relevant to cancer. rsc.org Lamellarins, a class of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. rsc.org Some quinoline-chalcone hybrids have also been found to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For isoquinoline and related quinoline (B57606) derivatives, SAR studies have provided valuable insights into the chemical features required for anticancer activity.

For instance, in a series of 4-phenoxyquinoline derivatives, substitutions at the 4-position of the phenoxy group were found to be critical for inhibitory activity against platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov Specifically, the introduction of a benzoyl (Ki6896) or benzamide (B126) (Ki6945) group resulted in potent and selective inhibitors. nih.gov

In the case of lamellarins, the methoxy-acetophenone moiety was identified as a critical determinant for the inhibition of the breast cancer resistance protein (BCRP), an efflux transporter associated with multidrug resistance. rsc.org SAR studies on benzimidazole (B57391) derivatives, which share some structural similarities with the isoquinoline scaffold, have also shown that substitutions at specific positions (N1, C2, C5, and C6) significantly influence their anti-inflammatory and, by extension, potential anticancer activities. mdpi.com For quinoline–chalcone hybrids, a 3,4,5-trimethoxy substitution pattern on a phenyl ring was found to be the most potent against several breast cancer cell lines. nih.gov These studies highlight the importance of specific substituent groups and their positions on the heterocyclic core for achieving desired biological activity.

Antimicrobial and Antibacterial Efficacy

Beyond their anticancer properties, isoquinoline derivatives have demonstrated significant potential as antimicrobial and antibacterial agents. semanticscholar.orgontosight.ai The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics, and isoquinolines represent a promising scaffold for this purpose. nih.gov

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

A new class of synthetic alkynyl isoquinoline compounds has shown strong bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.govnih.gov Two representative compounds, HSN584 and HSN739, were also effective at reducing the load of intracellular MRSA within macrophages, a feat that the conventional antibiotic vancomycin (B549263) could not achieve. nih.govnih.gov This suggests their potential utility in treating persistent infections.

While many isoquinoline derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria is often more limited. wisdomlib.orgresearchgate.net However, some derivatives have shown promise. A study on isoquinoline-sulfonamide derivatives reported moderate antibacterial activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. wisdomlib.org Another study found that newly synthesized chiral quaternary N-spiro ammonium (B1175870) bromides with an isoquinoline skeleton exhibited their strongest antibacterial properties against the Gram-negative bacteria Moraxella catarrhalis and Campylobacter jejuni. nih.gov This indicates that with appropriate structural modifications, activity against Gram-negative pathogens can be achieved.

Mechanisms of Action, Including Cell Wall and Nucleic Acid Biosynthesis Perturbation

Understanding the mechanism of action is vital for the development of effective antimicrobial drugs. Preliminary studies on the alkynyl isoquinoline HSN584 suggest that it perturbs both cell wall and nucleic acid biosynthesis in S. aureus. nih.govnih.gov This dual mechanism could contribute to its potent bactericidal activity and the low propensity for resistance development observed with these compounds. nih.govnih.gov

The cell wall is a classic target for antibiotics. Perturbation of its synthesis weakens the bacterial cell, making it susceptible to lysis. The inhibition of nucleic acid biosynthesis directly targets the replication and transcription machinery of the bacteria, which is also a proven strategy for antibacterial agents like the fluoroquinolones. nih.govyoutube.com Fluoroquinolones act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for removing supercoils during DNA replication. youtube.com The ability of some isoquinoline derivatives to interfere with nucleic acid synthesis suggests they may act on similar targets. nih.govnih.gov

Furthermore, some isoquinoline compounds have been shown to down-regulate the expression of important virulence factors in bacteria. For example, one synthetic isoquinoline derivative was found to inhibit the expression of PhnA and oprL proteins in Pseudomonas aeruginosa, which are crucial for quorum sensing (PQS) synthesis and membrane integrity, respectively. internationalscholarsjournals.com By targeting virulence rather than just bacterial growth, such compounds may represent an alternative strategy to combat infections while potentially exerting less selective pressure for resistance.

Resistance Development Profiles and Strategies to Combat Resistance

The emergence of drug-resistant pathogens is a critical challenge in the treatment of infectious diseases. For antimalarial drugs, including those with a quinoline structure, resistance is a significant concern. nih.gov For instance, the widespread resistance of Plasmodium falciparum to chloroquine (B1663885) has diminished its clinical utility. nih.gov

Strategies to combat resistance in the context of quinoline-based compounds often involve the design of new derivatives that can overcome existing resistance mechanisms. Research into 4-aminoquinoline (B48711) analogues, for example, aims to identify chemical features that enhance activity against chloroquine-resistant strains of P. falciparum. researchgate.net Studies have shown that for some quinoline derivatives, there is no cross-resistance with established drugs like chloroquine, suggesting different mechanisms of action or circumvention of resistance pathways. nih.gov The development of teixobactin (B611279) analogues, which have shown potency against multidrug-resistant bacteria like MRSA and VRE, highlights a strategy of modifying existing scaffolds to combat resistance. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Numerous isoquinoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are often mediated through the inhibition of key inflammatory pathways and mediators.

Isoquinoline analogues have been shown to be potent inhibitors of various inflammatory mediators. For instance, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov Some of these compounds demonstrated in vivo activity in a rat model of inflammation. nih.gov

Other studies on isoquinoline derivatives have revealed their ability to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.netnih.gov This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. researchgate.netnih.govnih.gov For example, certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives were found to inhibit LPS-induced pro-inflammatory mediators by suppressing the NF-κB and JNK pathways in microglial cells. nih.gov Similarly, some novel isoquinoline-1-carboxamides and spirooxindole-3,3'-pyrrolines incorporating an isoquinoline motif have also displayed significant anti-inflammatory properties. nih.govrjeid.combenthamscience.com

Antimalarial Activity and Antiparasitic Potential

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. nih.gov Research has continued to explore new isoquinoline and quinoline derivatives for their potential against malaria, especially in the face of growing drug resistance.

A series of new 4-amidinoquinoline derivatives have shown high in vitro and in vivo activity against Plasmodium falciparum, with no cross-resistance to chloroquine. nih.gov One particularly potent compound from this series exhibited an IC50 value of less than 1 ng/mL against multiple P. falciparum clones and was curative in a mouse model of malaria. nih.gov In silico studies of other isoquinoline derivatives have also suggested potential antimalarial activity through the inhibition of essential parasite enzymes. nih.gov

Beyond malaria, isoquinoline alkaloids have demonstrated broader antiparasitic activity. For example, some have been shown to inhibit the growth of the parasite Leishmania donovani. researchgate.net Molecular modeling studies suggest that these compounds may exert their effect by binding to the DNA of the parasite. researchgate.net

Enzyme Inhibition Studies and Their Biological Implications

The ability of isoquinoline derivatives to inhibit specific enzymes is a key aspect of their pharmacological activity. As mentioned, certain isoquinoline analogues are potent inhibitors of COX-2, which is a major target for anti-inflammatory drugs. nih.gov

Other research has focused on the inhibition of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair. A range of pyrimido[2,1-a]isoquinolin-4-one derivatives were evaluated for their DNA-PK inhibitory activity, with some compounds showing high potency and selectivity. nih.gov The inhibition of DNA-PK can sensitize cancer cells to radiation therapy, highlighting a potential application in oncology. nih.gov

Furthermore, studies on halo-substituted mixed ester/amide-based derivatives have identified potent inhibitors of urease, an enzyme implicated in various health problems. semanticscholar.org Additionally, certain aryl-substituted pyrido[2,1-a]isoquinolines and their bioisosteric nih.govnih.govthiazino[3,4-a]isoquinolines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. mdpi.com

Neurobiological Effects, Including Neuroprotective and Potential Neurotoxicological Aspects

Isoquinoline alkaloids have been extensively studied for their effects on the nervous system, revealing both neuroprotective and, in some cases, neurotoxic potential.

Many isoquinoline alkaloids have demonstrated significant neuroprotective effects in various models of neuronal injury and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.netnih.gov Their mechanisms of action are multifaceted and include reducing oxidative stress, inhibiting neuroinflammation, and modulating autophagy. researchgate.netnih.gov For instance, some isoquinoline alkaloids can protect nerve cells from oxidative damage by increasing the levels of antioxidant enzymes. nih.gov The neuroprotective effects of these compounds are also linked to their ability to inhibit inflammatory processes within the brain. researchgate.net

Conversely, certain isoquinoline derivatives, particularly those structurally related to the neurotoxin MPP+, have been shown to exhibit selective neurotoxicity towards dopaminergic neurons. nih.gov This toxicity is often mediated by uptake through the dopamine (B1211576) transporter (DAT), suggesting a potential role for such endogenous or environmental compounds in the pathogenesis of Parkinson's disease. nih.gov

Other Pharmacological Profiles (e.g., Analgesic, Antipyretic, Antihypoxic)

In addition to the activities detailed above, isoquinoline alkaloids have been reported to possess a range of other pharmacological properties. Some isoquinoline alkaloids isolated from Turkish Berberis species have demonstrated dose-dependent antinociceptive (analgesic) and antipyretic (fever-reducing) effects in animal models. nih.gov These findings align with the traditional use of plants from this genus to treat conditions like lumbago, rheumatism, and fever. nih.gov The broader class of isoquinoline compounds has also been associated with antihypertensive and antioxidant properties. mdpi.com While specific studies on the antihypoxic effects of 4-(4-heptylbenzoyl)isoquinoline are lacking, the diverse pharmacological profile of the isoquinoline scaffold suggests that this is a potential area for future investigation.

Data Tables

Table 1: Antimalarial Activity of Selected Quinolines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative Class | Target Organism | Activity Metric | Result | Reference |

| 4-Amidinoquinoline derivative (13b) | Plasmodium falciparum (D6, W2, C235 clones) | IC50 | < 1 ng/mL | nih.gov |

| 4-Amidinoquinoline derivatives | Plasmodium berghei (in mice) | Cure Rate | 5/5 at <15 mpk x 3 | nih.gov |

| 6,7-Dinitro-2- nih.govnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | Plasmodium (in silico) | Binding Affinity | Potentially binds to adenylosuccinate synthetase | nih.gov |

| N-benzoyl-pyrazoline | Plasmodium falciparum 3D7 | IC50 | Excellent | tjpr.org |

Table 2: Enzyme Inhibition by Isoquinoline Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Inhibitor Class | Target Enzyme | Inhibition Metric | Potency | Reference |

| 2-Benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Cyclooxygenase-2 (COX-2) | Inhibition | Potent and selective | nih.gov |

| Pyrimido[2,1-a]isoquinolin-4-one (NU7163) | DNA-dependent protein kinase (DNA-PK) | IC50 | 0.19 µM | nih.gov |

| Pyrimido[2,1-a]isoquinolin-4-one (NU7163) | DNA-dependent protein kinase (DNA-PK) | Ki | 24 nM | nih.gov |

| Halo-substituted mixed ester/amide derivative (4b) | Jack Bean Urease | IC50 | 1.6 ± 0.2 nM | semanticscholar.org |

| nih.govnih.govThiazino[3,4-a]isoquinoline (4g) | Dipeptidyl peptidase IV (DPP-IV) | IC50 | 0.35 µM | mdpi.com |

Potential Applications in Advanced Materials Science

Organic Electronics and Semiconductor Properties of Derivatives

The unique electronic characteristics of isoquinoline (B145761) derivatives make them attractive candidates for use in organic electronic devices. numberanalytics.com

Currently, there are no published studies on the charge carrier mobility or conductivity of 4-(4-Heptylbenzoyl)isoquinoline. Research into the electrical properties of this specific compound is required to determine its potential as an organic semiconductor.

The development of n-type organic semiconductors is a critical area of research for the advancement of organic electronics. While some nitrogen-containing heterocyclic compounds are being explored for this purpose, there is no information available regarding the synthesis or characterization of this compound as an n-type semiconductor.

Optoelectronic Applications and Photophysical Behavior

The photophysical properties of many isoquinoline derivatives have been a subject of interest, with some exhibiting notable fluorescence. mdpi.com The benzoyl group, in conjunction with the isoquinoline core, might confer interesting photophysical properties to this compound, such as room temperature phosphorescence or thermally activated delayed fluorescence, similar to what has been observed in benzoyl-carbazole derivatives. rsc.org However, without experimental data, its absorption, emission, and photosensitizing capabilities remain unknown. Studies on related benzoporphyrin derivatives have highlighted the complexity of predicting phototoxicity and therapeutic efficacy based solely on photophysical and photochemical properties. nih.gov

Supramolecular Chemistry and Nanomaterials based on Isoquinoline Architectures

The structure of this compound, with its combination of a planar aromatic system and a flexible alkyl chain, suggests a potential for forming ordered supramolecular structures. Such molecules can self-assemble on surfaces, a principle that has been demonstrated with other compounds like 4-acetylbiphenyl (B160227) on a gold surface. mdpi.com These self-assembled structures are of interest for creating complex molecular nano-objects and hierarchical structures. However, no research has been published on the supramolecular chemistry or the development of nanomaterials based on the this compound architecture.

Future Research Directions and Unexplored Avenues for 4 4 Heptylbenzoyl Isoquinoline

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of functionalized isoquinolines is a cornerstone of modern organic chemistry. nih.govrsc.org For 4-(4-Heptylbenzoyl)isoquinoline, future research could pioneer novel synthetic strategies that prioritize sustainability and atom economy.

Hypothetical Sustainable Synthesis: A promising, yet to be explored, avenue involves a one-pot, multi-component reaction. This could potentially involve the condensation of a suitable isoquinoline (B145761) precursor with 4-heptylbenzaldehyde (B2925067) and a carbonyl source, catalyzed by an environmentally friendly catalyst. nih.gov Such an approach would align with the principles of green chemistry by reducing reaction steps, minimizing waste, and potentially utilizing milder reaction conditions. rsc.org

Another largely unexplored area is the application of flow chemistry for the continuous and scalable production of this compound. This technology could offer precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and energy consumption.

Further research into solid-phase synthesis could also facilitate the creation of libraries of related compounds for high-throughput screening, accelerating the discovery of derivatives with enhanced biological or material properties.

Advanced Mechanistic Elucidations for Complex Biological Activities

The isoquinoline scaffold is a well-established pharmacophore present in a multitude of biologically active natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial. nih.govmdpi.com The unique combination of the isoquinoline ring with a heptylbenzoyl substituent in this compound suggests the potential for multifaceted biological interactions that warrant in-depth mechanistic investigation.

Future research should focus on elucidating the precise molecular targets and pathways through which this compound may exert its effects. Given the structural similarities to other bioactive isoquinolines, potential areas of investigation include:

Enzyme Inhibition: A primary research direction would be to screen this compound against a panel of kinases, proteases, and other enzymes implicated in disease. nih.gov The benzoyl moiety could act as a crucial binding element within an active site.

Receptor Modulation: The lipophilic heptyl chain may facilitate interaction with membrane-bound receptors, such as G-protein coupled receptors (GPCRs), which are key targets in drug discovery. ontosight.ai

DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline derivatives are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to cytotoxic effects against cancer cells. nih.gov

Advanced techniques such as chemoproteomics, cellular thermal shift assays (CETSA), and photoaffinity labeling will be instrumental in identifying direct binding partners and unraveling the complex mechanisms of action.

Development of Targeted Delivery Systems for Biological Applications

To enhance the therapeutic potential and minimize potential off-target effects of this compound, the development of sophisticated drug delivery systems is a critical future research avenue. The lipophilic nature imparted by the heptyl group presents both opportunities and challenges for formulation and delivery.

Potential Delivery Strategies:

| Delivery System | Potential Advantages for this compound |

| Liposomes | Encapsulation within the lipid bilayer could improve solubility and bioavailability. |

| Nanoparticles | Polymeric or lipid-based nanoparticles could offer controlled release and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. |

| Antibody-Drug Conjugates (ADCs) | Conjugation to a monoclonal antibody could enable highly specific delivery to cancer cells expressing a target antigen. |

| Micelles | The amphiphilic nature of micellar systems could effectively solubilize the compound for intravenous administration. |

Future studies should focus on the design, synthesis, and in vitro/in vivo evaluation of these delivery systems to improve the pharmacokinetic and pharmacodynamic profiles of this compound.

Exploration of New Material Science Applications

The unique molecular architecture of this compound, featuring a rigid aromatic core and a flexible alkyl chain, suggests its potential utility in the development of novel organic materials. chemimpex.com This remains a largely unexplored domain with significant potential for discovery.

Prospective Material Applications:

Organic Light-Emitting Diodes (OLEDs): The conjugated system of the isoquinoline and benzoyl moieties could impart desirable photophysical properties, such as fluorescence, making it a candidate for use as an emitter or host material in OLEDs. mdpi.com

Liquid Crystals: The combination of a rigid core and a flexible tail is a common design motif for liquid crystalline materials. The self-assembly properties of this compound could lead to the formation of mesophases with interesting optical and electronic properties.

Sensors: The nitrogen atom in the isoquinoline ring could act as a binding site for metal ions or other analytes, potentially enabling the development of fluorescent or colorimetric sensors.

Systematic studies on the photophysical properties, thermal behavior, and self-assembly characteristics of this compound and its derivatives are needed to unlock their potential in material science.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and material science. nih.gov For a novel compound like this compound, these computational tools can significantly accelerate the research and development process.

Future AI and ML Applications:

| Application Area | Specific AI/ML Approach | Potential Impact |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling | Predict the biological activity of novel derivatives, guiding the synthesis of more potent compounds. |

| De novo drug design | Generate novel molecular structures based on the this compound scaffold with optimized properties. nih.gov | |

| Material Design | High-throughput virtual screening | Computationally screen large libraries of related compounds to identify candidates with desired material properties. |

| Generative models | Design new materials with tailored electronic and optical properties based on the core structure. |

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space surrounding this compound, leading to the faster identification of promising candidates for both biological and material applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-substituted isoquinoline derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Silver triflate-catalyzed reactions are widely used for synthesizing substituted isoquinolines. For example, coupling 2-alkynylbenzaldoxime with amines under AgOTf catalysis produces 4-substituted derivatives (e.g., B01002 in ). Reaction optimization should consider solvent polarity, catalyst loading, and temperature. Lower-polarity solvents (e.g., dichloromethane) and moderate temperatures (50–80°C) typically improve yields by stabilizing intermediates .

Q. How can the reactivity of methyl groups in isoquinoline derivatives be experimentally characterized?

- Methodological Answer : The reactivity of methyl groups at specific positions (e.g., C-1 in isoquinoline) can be probed via alkylation or oxidation reactions. For instance, benzylic methyl groups in 4-methylquinoline undergo selective oxidation to carboxylic acids using KMnO₄ under acidic conditions. Monitoring reaction progress via NMR or HPLC helps identify reactive sites and quantify kinetics .

Q. What safety considerations are critical when handling 4-(4-heptylbenzoyl)isoquinoline in laboratory settings?

- Methodological Answer : This compound’s safety profile includes potential carcinogenicity (TDLo: 3276 mg/kg in rats) and emission of toxic NOx upon decomposition . Researchers should use fume hoods, personal protective equipment (PPE), and adhere to waste disposal protocols for azoles. Pre-experiment toxicity screenings (e.g., Ames test) are recommended for long-term studies .

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions of isoquinoline affect reduction potentials and catalytic efficiency in photoredox reactions?

- Methodological Answer : Substituents like -NH₂ at the 6-position lower reduction potentials (e.g., −3.26 V for 6-NH₂ vs. −2.51 V for 6-CN), enhancing electron-donating capacity and catalytic yields (64% vs. 32% in borylation reactions). Electrochemical analysis (cyclic voltammetry) and DFT calculations validate these trends .

Q. How can fragment-based design strategies optimize isoquinoline derivatives without relying on X-ray crystallography?

- Methodological Answer : A "merging by design" approach involves synthesizing monosubstituted fragments (e.g., 5,000 derivatives with substitutions at 1-, 3-, 4-, etc. positions) and screening for binding affinity. Identified fragments are merged onto a single isoquinoline scaffold, as demonstrated in anti-inflammatory drug discovery. Biochemical assays (e.g., SPR or ITC) confirm synergistic effects .

Q. What experimental strategies resolve contradictions in substituent effects on reaction yields, such as divergent outcomes in cross-dehydrogenative coupling?

- Methodological Answer : For reactions like isoquinoline with p-methylanisole (yielding benzylic vs. methoxy products), regioselectivity can be controlled by tuning oxidants (e.g., TBHP vs. DTBP) or catalysts (e.g., FeCl₃ vs. CuBr). Mechanistic studies (e.g., radical trapping with TEMPO) and kinetic isotope effects (KIE) clarify dominant pathways .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Free-energy perturbation (FEP) calculations and molecular docking predict binding affinities for targets like IAP (inhibitor of apoptosis proteins). For example, substituent effects on pIC50 values correlate with experimental inhibition data in isoquinoline-based drug campaigns .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.